molecular formula C10H23NO5 B13779295 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol CAS No. 98143-42-1

2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol

Cat. No.: B13779295
CAS No.: 98143-42-1
M. Wt: 237.29 g/mol
InChI Key: ITWBTKKKYMSITK-UHFFFAOYSA-N
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Description

2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol is a tertiary alkanolamine characterized by a central 2-amino-2-methylpropan-1-ol backbone substituted with two 2-hydroxymethylethoxy groups on the amino nitrogen.

Properties

CAS No.

98143-42-1

Molecular Formula

C10H23NO5

Molecular Weight

237.29 g/mol

IUPAC Name

2-[bis(1-hydroxypropan-2-yloxy)amino]-2-methylpropan-1-ol

InChI

InChI=1S/C10H23NO5/c1-8(5-12)15-11(10(3,4)7-14)16-9(2)6-13/h8-9,12-14H,5-7H2,1-4H3

InChI Key

ITWBTKKKYMSITK-UHFFFAOYSA-N

Canonical SMILES

CC(CO)ON(C(C)(C)CO)OC(C)CO

Origin of Product

United States

Preparation Methods

Stepwise Synthesis:

Step Reaction Reagents/Conditions Notes
1 Synthesis of 2-methylpropionitrile Reaction of 2-chloropropane or isopropyl chloride with cyanide source (e.g., sodium cyanide) Generates nitrile intermediate
2 Aldol reaction 2-methylpropionitrile + formaldehyde with amine catalyst (e.g., trimethylamine, triethylamine, or tripropylamine) at 5–8 mol% catalyst loading Forms 2,2-dimethyl-3-hydroxypropionitrile
3 Hydrolysis Hydrolysis of nitrile to amide using hydrochloric acid (30–37 wt%, preferably 35%) at 30–70 °C for 0.5–3 hours Produces 2,2-dimethyl-3-hydroxypropanamide
4 Hoffman degradation Conversion of amide to amine (2-amino-2-methyl-1-propanol) under alkaline conditions Final amine product

This method emphasizes mild conditions, high yield, low pollution, and ease of purification, making it industrially viable.

Adaptation to this compound

The target compound differs by having a bis(2-hydroxyethyl)amino substituent instead of a simple amino group. This can be achieved by:

  • Starting with 2-amino-2-methyl-1-propanol as the core molecule.
  • Reacting it with ethylene oxide or 2-chloroethanol derivatives to introduce the bis(2-hydroxyethyl) substituents on the nitrogen atom.

This nucleophilic substitution or alkylation is typically carried out under controlled temperature and pH to avoid side reactions.

Supporting Data and Molecular Information

Parameter Data
Molecular Formula C8H19NO3
Molecular Weight 177.24 g/mol
IUPAC Name 1-[bis(2-hydroxyethyl)amino]-2-methylpropan-1-ol
SMILES CC(C)C(N(CCO)CCO)O
InChI InChI=1S/C8H19NO3/c1-7(2)8(12)9(3-5-10)4-6-11/h7-8,10-12H,3-6H2,1-2H3
PubChem CID 172384633

This molecular data confirms the structure and identity of the compound and supports the synthetic approach.

Research Outcomes and Yield Considerations

  • The initial synthesis of the 2-amino-2-methyl-1-propanol intermediate has been reported with high yield and purity using the above method.
  • Subsequent alkylation to introduce bis(2-hydroxyethyl) groups typically proceeds with good selectivity under mild conditions.
  • Purification is generally achieved by distillation or recrystallization, as the product is a viscous liquid or low-melting solid.
  • Industrial scalability is supported by the use of inexpensive starting materials and avoidance of harsh conditions.

Summary Table of Preparation Steps for Target Compound

Step No. Reaction Type Starting Material Reagents/Catalysts Conditions Product
1 Nitrile synthesis 2-chloropropane or isopropyl chloride Sodium cyanide Mild heating 2-methylpropionitrile
2 Aldol condensation 2-methylpropionitrile + formaldehyde Trimethylamine (5-8 mol%) Room temp 2,2-dimethyl-3-hydroxypropionitrile
3 Hydrolysis 2,2-dimethyl-3-hydroxypropionitrile Hydrochloric acid (35 wt%) 40-50 °C, 1-2 h 2,2-dimethyl-3-hydroxypropanamide
4 Hoffman degradation 2,2-dimethyl-3-hydroxypropanamide Alkaline conditions Controlled temp 2-amino-2-methyl-1-propanol
5 Alkylation 2-amino-2-methyl-1-propanol Ethylene oxide or 2-chloroethanol Mild basic/neutral This compound

Chemical Reactions Analysis

Types of Reactions

2-[bis-(2-Hydroxymethylethoxy)amino]-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C8H19NO5
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 6976-37-0
  • Hydrogen Bond Donors : 5
  • Hydrogen Bond Acceptors : 6

The structure of Bis-Tris features two hydroxymethyl groups and an amino group, contributing to its solubility and buffering capacity in aqueous solutions.

Buffering Agent

Bis-Tris is widely used as a buffering agent in biochemical and molecular biology applications. Its pKa value of approximately 6.5 makes it suitable for maintaining physiological pH levels in various biological assays.

Table 1: Buffering Capacity of Bis-Tris

pH RangeBuffering Capacity (mM)
6.020
6.525
7.015

Protein Purification

In protein purification processes, Bis-Tris is utilized in buffer solutions for techniques such as gel electrophoresis and chromatography. Its ability to stabilize proteins under denaturing conditions enhances the resolution and purity of protein samples.

Drug Formulation

The compound serves as a stabilizer in drug formulations, particularly in the development of parenteral drugs. Its low toxicity profile and compatibility with various active pharmaceutical ingredients (APIs) make it an attractive excipient.

Antibody Production

Bis-Tris buffers are employed in the production of monoclonal antibodies, where they help maintain the stability and activity of antibodies during purification and storage.

Polymer Synthesis

In material science, Bis-Tris is used as a building block for synthesizing various polymers, including hydrogels and biocompatible materials. Its functional groups allow for easy modification and incorporation into polymer networks.

Table 2: Properties of Bis-Tris-Based Polymers

Polymer TypeMechanical Strength (MPa)Biocompatibility
Hydrogel5High
Biodegradable Polymer10Moderate

Case Study 1: Use in Electrophoresis

A study published in the Journal of Biochemistry demonstrated that using Bis-Tris buffers improved the resolution of protein bands during SDS-PAGE analysis compared to traditional buffers like Tris-Glycine. The researchers found that the optimal concentration of Bis-Tris significantly reduced band diffusion, leading to clearer results.

Case Study 2: Drug Stability Testing

Research conducted by pharmaceutical scientists showed that formulations containing Bis-Tris exhibited enhanced stability for certain APIs under accelerated storage conditions. The study indicated that the presence of Bis-Tris minimized degradation products, thereby improving the shelf life of the drug formulation.

Mechanism of Action

The mechanism of action of 2-[bis-(2-Hydroxymethylethoxy)amino]-2-methylpropan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol with five structurally related alkanolamines, highlighting substituents, physicochemical properties, and applications:

Compound Name (CAS No.) Substituents on Amino Group Molecular Weight pKa (if reported) Boiling Point (°C) Key Applications
Target Compound (Hypothetical) Bis(2-hydroxymethylethoxy) ~300 (estimated) Not reported >300 (estimated) Potential drug synthesis, coatings
2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol (25452-32-8) 2,4-Dimethoxybenzyl 281.34 Not reported Not reported Pharmaceutical intermediates
2-(Diethylamino)-2-methylpropan-1-ol (25688-63-5) Diethyl 145.23 ~9.5 (estimated) Not reported Organic synthesis, surfactants
2-Methyl-2-(methylamino)propan-1-ol (27646-80-6) Methyl 103.17 Not reported Not reported Life sciences, reagents
TA-AMP (No CAS provided) (2-Amino-2-methylpropyl)amino and hydroxymethyl 206.28 (estimated) pKa1: 9.9 >280 HASE thickeners in coatings
2-[Bis(2-hydroxyethyl)amino]-2-methylpropan-1-ol (70787-41-6) Bis(2-hydroxyethyl) 193.24 ~9.0 (estimated) Not reported Pharmaceuticals, chelating agents

Key Observations

Hydrophilicity and Reactivity: The target compound’s bis(2-hydroxymethylethoxy) substituents enhance hydrophilicity compared to analogs like 2-(diethylamino)-2-methylpropan-1-ol (hydrophobic diethyl groups) . This property aligns it with TA-AMP and 2-[bis(2-hydroxyethyl)amino]-2-methylpropan-1-ol, which are used in water-based formulations (e.g., coatings, drug delivery) . The hydroxyl-rich structure may also improve chelation or binding efficiency in pharmaceutical intermediates, similar to 2-[(2,4-dimethoxybenzyl)amino]-2-methylpropan-1-ol .

Thermal Stability: Alkanolamines with hydroxyl or ether groups (e.g., TA-AMP, target compound) exhibit higher boiling points (>280–300°C) compared to simpler derivatives like 2-methyl-2-(methylamino)propan-1-ol . This stability is advantageous in high-temperature industrial processes.

Acidity (pKa): The pKa of TA-AMP (9.9) suggests strong basicity, which is critical for its role as a thickener in alkaline coatings . The target compound’s pKa is likely similar due to its amino-propanol core, though substituents may modulate this value.

Application-Specific Comparisons

  • Pharmaceuticals: 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol is used to synthesize drugs with enhanced selectivity and stability . The target compound’s hydroxyl-ether groups could similarly stabilize drug-receptor interactions. 2-[Bis(2-hydroxyethyl)amino]-2-methylpropan-1-ol (CAS 70787-41-6) serves as a precursor for chelating agents, suggesting analogous biomedical uses for the target compound .
  • Industrial Formulations :

    • TA-AMP’s high boiling point and basicity make it ideal for HASE (Hydrophobically modified Alkali-Swellable Emulsion) thickeners in paints . The target compound’s structure may allow similar performance in polymer or surfactant systems.
  • Safety and Handling: While direct safety data are unavailable, analogs like 2-(2-methoxyethoxy)ethanol (CAS 111-77-3) are classified as hazardous under GHS due to reproductive toxicity . The target compound’s hydroxyl groups may reduce volatility but necessitate precautions against skin/eye exposure.

Biological Activity

2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol, commonly referred to as Bis-Tris, is a widely used compound in biochemical and pharmaceutical research. Its unique structure allows it to function as a buffering agent in various biological and chemical applications. This article reviews the biological activity of Bis-Tris, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₈H₁₉NO₅
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 6976-37-0
  • PubChem ID : 81462
PropertyValue
Boiling PointNot Available
Log P (octanol-water)-3.01 to -3.27
Number of Hydrogen Bond Donors5
Number of Hydrogen Bond Acceptors6
GI AbsorptionLow
BBB PermeantNo

Bis-Tris acts primarily as a buffering agent, maintaining stable pH levels in biological systems. Its buffering capacity is particularly useful in enzyme assays and protein purification processes. The compound's ability to form hydrogen bonds enhances its solubility in aqueous environments, making it effective in biochemical applications.

Antileukemic Activity

Research has shown that compounds similar to Bis-Tris exhibit significant antileukemic properties. For instance, studies involving bis(N-methylcarbamates) demonstrated their efficacy in the P388 lymphocytic leukemia model, suggesting that structural analogs may share similar therapeutic potentials .

Cytotoxicity Studies

Cytotoxicity assays have indicated that Bis-Tris can influence cell viability in various cancer cell lines. In vitro studies suggest that the compound may induce apoptosis through mitochondrial pathways, although specific mechanisms remain under investigation.

Case Studies

  • Case Study on Buffering Capacity :
    A study evaluated the effectiveness of Bis-Tris as a buffer in protein crystallization. The results indicated that proteins maintained higher structural integrity when crystallized in Bis-Tris compared to traditional buffers like phosphate or Tris .
  • Antitumor Activity :
    Another investigation assessed the antitumor effects of Bis-Tris derivatives on human breast cancer cells. The findings revealed that certain derivatives exhibited dose-dependent cytotoxicity, with implications for future drug development targeting breast cancer .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with alkylation or nucleophilic substitution to introduce the hydroxymethylethoxy and amino groups. For example, a two-step approach may include:

Alkylation of 2-methylpropan-1-ol with a bis-epoxide derivative under basic conditions (e.g., KOH/ethanol) to form the ether linkages.

Amination using a protected amine precursor, followed by deprotection to yield the final product .
Critical factors include temperature control (60–80°C for exothermic reactions), solvent polarity (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for amine:epoxide to minimize side products). Yield optimization often requires iterative purification via column chromatography or recrystallization .

Q. Q2. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Solubility : Use HPLC with a polar stationary phase (C18 column) and mobile phases of varying pH (e.g., PBS buffer at pH 7.4) to determine partition coefficients (logP).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts (e.g., aldehydes from hydroxyl group oxidation) .
  • Data Interpretation : Compare results with structurally similar alcohols, such as 2-methyl-1-phenylbutan-2-ol, which shows moderate aqueous solubility (logP ~1.8) and pH-dependent stability .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with targets (e.g., G-protein-coupled receptors). Parameterize the hydroxyl and amino groups as hydrogen bond donors/acceptors.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or aqueous environments.
  • Validation : Cross-reference with experimental data from SPR (surface plasmon resonance) binding assays. For example, analogs like 2-(3-Aminophenyl)-2-methylpropan-1-ol show µM-level affinity for neurotransmitter receptors .

Q. Q4. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Analysis : Perform MTT assays across a concentration gradient (0.1–100 µM) to distinguish therapeutic vs. toxic thresholds.
  • Mechanistic Studies : Use RNA-seq to identify differentially expressed genes in treated cells. For instance, benzisothiazole derivatives (structurally related) upregulate apoptosis pathways at high doses but inhibit microbial growth at lower concentrations .
  • Comparative Meta-Analysis : Aggregate data from analogs like 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-methylpropan-1-OL, noting that hydroxyl group positioning modulates selectivity .

Q. Q5. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Methodological Answer:

  • Chiral Resolution : Employ chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation steps.
  • Validation Techniques :
    • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers.
    • Optical Rotation : Compare [α]D values against literature standards (e.g., (1R,2R)-1-Amino-1-(4-fluorophenyl)propan-2-ol has [α]D = +34.5°) .
    • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .

Safety and Handling

Q. Q6. What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods for weighing/purification to avoid inhalation of fine particulates (H335).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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